
In-Depth Technical Guide: 4-(Morpholine-4-
carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4-(Morpholine-4-

carbonyl)phenylboronic acid

Cat. No.: B047465 Get Quote

CAS Number: 389621-84-5

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract
4-(Morpholine-4-carbonyl)phenylboronic acid is a versatile synthetic intermediate of

significant interest in medicinal chemistry and materials science. Its unique structure,

combining a phenylboronic acid motif with a morpholine amide, makes it a valuable building

block for the synthesis of complex organic molecules, particularly in the development of novel

therapeutic agents. This guide provides a comprehensive overview of its physicochemical

properties, synthesis, key applications with a focus on Suzuki-Miyaura cross-coupling

reactions, and its relevance in modern drug discovery, particularly in the context of signaling

pathway inhibition.

Physicochemical Properties
4-(Morpholine-4-carbonyl)phenylboronic acid is a solid compound at room temperature. A

summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of 4-(Morpholine-4-carbonyl)phenylboronic acid
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Property Value Reference(s)

CAS Number 389621-84-5 [1]

Molecular Formula C₁₁H₁₄BNO₄ [1]

Molecular Weight 235.04 g/mol [1]

Appearance Solid

Melting Point 126-132 °C [2]

Boiling Point
~481.6 °C at 760 mmHg

(Predicted)
[2]

Density ~1.3 g/cm³ (Predicted) [2]

SMILES String
O=C(C1=CC=C(B(O)O)C=C1)

N1CCOCC1

InChI Key
KMNLIQJXZPBCDU-

UHFFFAOYSA-N

Synthesis and Preparation
The synthesis of 4-(morpholine-4-carbonyl)phenylboronic acid typically involves a two-step

process starting from a readily available 4-halobenzoyl halide. The general synthetic workflow

is outlined below.

Logical Workflow for Synthesis
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Step 1: Amidation

Step 2: Miyaura Borylation
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Solvent (e.g., DCM)
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Caption: General synthetic route for 4-(Morpholine-4-carbonyl)phenylboronic acid.

Experimental Protocol: Synthesis of (4-bromophenyl)
(morpholino)methanone
This protocol describes the first step in the synthesis, the amidation of a halo-benzoyl halide

with morpholine.

Materials: 4-Bromobenzoyl chloride, Morpholine, Triethylamine (Et₃N), Dichloromethane

(DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium

sulfate (MgSO₄).

Procedure: a. To a solution of 4-bromobenzoyl chloride (1.0 eq) in DCM at 0 °C, add

triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq). b. Allow the

reaction mixture to warm to room temperature and stir for 12-16 hours. c. Monitor the

reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the

reaction with water and separate the organic layer. e. Wash the organic layer sequentially

with saturated aqueous NaHCO₃ and brine. f. Dry the organic layer over anhydrous MgSO₄,

filter, and concentrate under reduced pressure to yield the crude product. g. Purify the crude

product by recrystallization or column chromatography to obtain pure (4-bromophenyl)

(morpholino)methanone.
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Experimental Protocol: Miyaura Borylation
This protocol outlines the conversion of the aryl halide to the corresponding boronic acid

pinacol ester.[3]

Materials: (4-bromophenyl)(morpholino)methanone (1.0 eq), Bis(pinacolato)diboron (B₂pin₂)

(1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq),

Potassium acetate (KOAc) (3.0 eq), Anhydrous 1,4-Dioxane.

Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add (4-

bromophenyl)(morpholino)methanone, B₂pin₂, PdCl₂(dppf), and KOAc. b. Add anhydrous

1,4-dioxane to the flask. c. Degas the mixture by bubbling argon through the solution for 10-

15 minutes. d. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. e. Monitor the

reaction by TLC or GC-MS. f. After cooling to room temperature, dilute the mixture with ethyl

acetate and filter through a pad of Celite. g. Concentrate the filtrate under reduced pressure.

The resulting crude 4-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester can often

be used in the next step without further purification, or it can be purified by column

chromatography. h. Hydrolysis of the pinacol ester to the boronic acid can be achieved

during the aqueous workup of subsequent reactions or by specific acidic hydrolysis

procedures.

Applications in Organic Synthesis
The primary application of 4-(Morpholine-4-carbonyl)phenylboronic acid is as a coupling

partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura

reaction.

Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds,

typically between an organoboron compound and an organic halide or triflate. 4-(Morpholine-
4-carbonyl)phenylboronic acid serves as the organoboron component, enabling the

introduction of the (morpholine-4-carbonyl)phenyl moiety onto a variety of molecular scaffolds.

[4]
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General Experimental Protocol: Suzuki-Miyaura
Coupling
This is a representative protocol for the coupling of an aryl bromide with 4-(Morpholine-4-
carbonyl)phenylboronic acid.[1][5]

Materials: Aryl halide (e.g., aryl bromide, 1.0 eq), 4-(Morpholine-4-carbonyl)phenylboronic
acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.05 eq), Base

(e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), Solvent system (e.g., Toluene/Ethanol/Water or

Dioxane/Water).

Procedure: a. In a reaction vessel, combine the aryl halide, 4-(Morpholine-4-
carbonyl)phenylboronic acid, palladium catalyst, and base. b. Add the solvent system. c.

Degas the reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen). d. Heat the

mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as

monitored by TLC or LC-MS. e. Cool the reaction to room temperature and dilute with an

organic solvent (e.g., ethyl acetate). f. Wash the organic phase with water and brine. g. Dry

the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in

vacuo. h. Purify the crude product by column chromatography on silica gel or by

recrystallization.

Workflow for a Typical Suzuki-Miyaura Reaction
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Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
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Relevance in Drug Discovery and Medicinal
Chemistry
The structural components of 4-(Morpholine-4-carbonyl)phenylboronic acid—the

morpholine ring and the phenylboronic acid—are both considered "privileged scaffolds" in

medicinal chemistry.

The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates

to improve their physicochemical properties, such as aqueous solubility and metabolic

stability. Its presence can also facilitate favorable interactions with biological targets.[6][7]

The Phenylboronic Acid Moiety: Phenylboronic acids are known to interact with various

biological targets and are key components in several approved drugs and clinical

candidates. They are particularly recognized for their ability to act as inhibitors of serine

proteases and to interact with diol-containing structures on cell surfaces, such as sialic acids,

which are often overexpressed in cancer cells.

Potential Role in Signaling Pathway Inhibition
While specific studies on 4-(Morpholine-4-carbonyl)phenylboronic acid are limited,

compounds containing morpholine and phenylboronic acid motifs have been implicated as

inhibitors of key cellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: The morpholine ring is a common feature in many inhibitors of the

PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[6]

MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved

in cell proliferation, differentiation, and apoptosis. Boron-containing compounds have been

shown to modulate this pathway.

The combination of these two pharmacologically important moieties in a single, versatile

building block makes 4-(Morpholine-4-carbonyl)phenylboronic acid a highly valuable tool for

the synthesis of compound libraries aimed at discovering novel inhibitors of these and other

critical signaling pathways.

Illustrative Signaling Pathway
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Caption: Simplified PI3K/Akt/mTOR pathway, a target for morpholine-based inhibitors.

Safety and Handling
4-(Morpholine-4-carbonyl)phenylboronic acid is classified as an irritant. Standard laboratory

safety precautions should be observed when handling this compound.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated

area or a fume hood.

Storage: Store in a cool, dry place, away from incompatible materials.
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Conclusion
4-(Morpholine-4-carbonyl)phenylboronic acid is a key synthetic building block with

significant potential in the development of new chemical entities for therapeutic and material

science applications. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable

method for incorporating the pharmacologically relevant (morpholine-4-carbonyl)phenyl group

into diverse molecular architectures. This guide has provided essential technical information,

including physicochemical data and detailed experimental protocols, to support its effective use

in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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